![molecular formula C8H7ClN2O2 B2495257 Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 1417636-85-1](/img/structure/B2495257.png)

Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride . This name reflects its fused bicyclic structure (imidazole[1,5-a]pyridine) with a carboxylic acid substituent at position 7 and a hydrochloride counterion.

| Identifier | Value |

|---|---|

| CAS Number | 1417636-85-1 |

| PubChem CID | 75537523 |

| Parent Compound CID | 12132799 (Imidazo[1,5-a]pyridine-7-carboxylic acid) |

The IUPAC name adheres to standard nomenclature conventions, emphasizing the connectivity of the fused rings and substituents.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₇ClN₂O₂ , derived from the parent compound (C₈H₆N₂O₂ ) and the addition of a hydrochloride ion (HCl).

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Parent Compound | C₈H₆N₂O₂ | 162.15 |

| Hydrochloride Ion (HCl) | HCl | 36.46 |

| Total | C₈H₇ClN₂O₂ | 198.61 |

The molecular weight is computed as the sum of the parent compound and HCl, confirming its stoichiometric composition.

Crystallographic Data and Solid-State Configuration

While direct crystallographic data for this compound is limited, related imidazopyridine derivatives provide insights into its solid-state behavior. For example, structurally similar compounds exhibit:

- Packing Interactions : Hydrogen bonding (O–H···O) and halogen-π interactions (Cl···π) dominate crystal packing, stabilizing the lattice.

- Space Groups : Monoclinic or orthorhombic space groups (e.g., P21/c or Pbca) are common, reflecting symmetry in fused heterocyclic systems.

In the hydrochloride form, the carboxylic acid group is protonated, enhancing solubility in polar solvents and influencing crystallographic arrangement.

Tautomeric Forms and Resonance Stabilization

The imidazo[1,5-a]pyridine core exhibits resonance stabilization due to conjugation between the aromatic rings. Computational studies on analogous imidazopyridines reveal:

- Tautomer Dominance : The IP1 tautomer (with nitrogen in position 1) is most stable, attributed to optimal aromatic resonance.

- Carboxylic Acid Protonation : In the hydrochloride salt, the carboxylic acid remains protonated (–COOH), preventing deprotonation to the carboxylate (–COO⁻) form.

| Tautomer | Stability | Key Feature |

|---|---|---|

| IP1 | Highest | Maximal conjugation in fused rings |

| IP2/IP3 | Lower | Reduced resonance stabilization |

Resonance within the imidazole-pyridine system enhances planarity, as observed in related crystal structures.

Eigenschaften

IUPAC Name |

imidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-2-10-5-9-4-7(10)3-6;/h1-5H,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBDLQRXRXJREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC=C2C=C1C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been used in the construction of various derivatives through direct functionalization. The impact of these derivatives on biochemical pathways would depend on their specific structures and targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and used.

Biochemische Analyse

Biochemical Properties

Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride has the ability to influence many cellular pathways necessary for the proper functioning of cells.

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves a variety of biochemical reactions. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.

Biologische Aktivität

Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds known for their pharmacological properties. The compound features a fused imidazole and pyridine ring system, which contributes to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It has been shown to inhibit insulin-regulated aminopeptidase (IRAP), an enzyme implicated in cognitive functions. The best compounds in this class exhibit non-competitive inhibition with an IC50 value of approximately 1.0 µM . Additionally, studies indicate that this compound can inhibit enzymes involved in the biosynthesis of bacterial cell walls, making it a candidate for anti-tuberculosis therapies .

1. Anticancer Activity

Research indicates that derivatives of Imidazo[1,5-a]pyridine have significant cytotoxic effects against various cancer cell lines. For instance:

- Compounds derived from this scaffold showed GI50 values ranging from 0.43 to 14.9 µM against human tumor cell lines .

- These compounds induce apoptosis and arrest the cell cycle at the G2/M phase through mechanisms involving tubulin polymerization inhibition .

2. Antituberculosis Activity

Recent developments have highlighted the potential of Imidazo[1,5-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB). Compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 0.03 µM against Mycobacterium tuberculosis strains . This suggests a promising avenue for developing new anti-TB agents.

3. Cholinesterase Inhibition

Imidazo[1,5-a]pyridine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Some compounds showed IC50 values ranging from 0.2 to 50 µM, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationships (SAR)

Understanding the SAR of Imidazo[1,5-a]pyridine derivatives is crucial for optimizing their biological activity:

- Modifications at various positions on the imidazo and pyridine rings can significantly impact potency and selectivity.

- For example, substituents on the phenyl ring have been shown to enhance AChE inhibition and cytotoxicity against cancer cells .

Case Studies

Several case studies illustrate the efficacy of Imidazo[1,5-a]pyridine derivatives:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Imidazo[1,5-a]pyridine derivatives have shown promising results against various pathogens, particularly Mycobacterium tuberculosis. A study identified several compounds with minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of tuberculosis, surpassing existing clinical candidates in efficacy .

Anticancer Properties

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant anticancer activity. For instance, compounds synthesized for targeting specific cancer pathways demonstrated selective cytotoxicity towards tumor cells while sparing normal cells. In particular, certain derivatives were found to inhibit human carbonic anhydrases associated with tumor growth, presenting a potential therapeutic avenue for breast and lung cancers .

Neuropeptide S Receptor Antagonism

Another notable application is in neuropharmacology, where imidazo[1,5-a]pyridine analogs have been characterized as antagonists of neuropeptide S receptors. These compounds were noted for their stability in various biological buffers and their ability to modulate receptor activity effectively, suggesting potential uses in treating anxiety and related disorders .

Material Science Applications

Optoelectronic Devices

The unique optical properties of imidazo[1,5-a]pyridine derivatives have led to their use in optoelectronic devices. Their luminescent characteristics make them suitable candidates for applications in sensors and imaging technologies. The versatility of these compounds allows for their incorporation into various device architectures, enhancing performance metrics such as sensitivity and response time .

Sensors Development

Imidazo[1,5-a]pyridine compounds have also been employed in the development of chemical sensors. Their ability to selectively interact with specific analytes makes them valuable in environmental monitoring and biomedical diagnostics. Recent advancements have demonstrated their effectiveness in detecting low concentrations of hazardous substances through fluorescence-based methods .

Comprehensive Data Tables

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis inhibitors | MIC ≤ 0.006 μM against resistant strains |

| Anticancer | Selective inhibitors of carbonic anhydrases | Non-toxic to normal cells; effective against tumors |

| Neuropharmacology | Neuropeptide S receptor antagonists | Stable in biological buffers; potential for anxiety treatment |

| Optoelectronics | Components in sensors and imaging devices | Enhanced sensitivity and luminescence properties |

Case Studies

-

Case Study 1: Antitubercular Activity

A series of imidazo[1,5-a]pyridine derivatives were synthesized and screened against Mycobacterium tuberculosis. The study highlighted the structural modifications leading to enhanced activity against drug-resistant strains, emphasizing the importance of molecular design in developing effective therapeutics . -

Case Study 2: Anticancer Mechanism Exploration

In vitro studies involving human breast cancer cell lines demonstrated that specific imidazo[1,5-a]pyridine derivatives could inhibit tumor growth effectively while exhibiting minimal toxicity to normal cells. This selectivity was attributed to the compounds' ability to target specific metabolic pathways involved in cancer proliferation .

Vergleich Mit ähnlichen Verbindungen

Key Insights:

This makes it more suitable for oral drug formulations .

Dihydrochloride Salt (CAS 1616526-83-0): The additional HCl enhances solubility in polar solvents, which is advantageous for intravenous administration. However, the higher chloride content may influence salt-sensitive biological assays .

Imidazo[1,2-a]pyridine Core (CAS 101820-69-3) : The altered ring fusion creates a distinct spatial arrangement, reducing structural overlap and likely diverging pharmacological activity compared to the 1,5-a isomer .

Research and Application Context

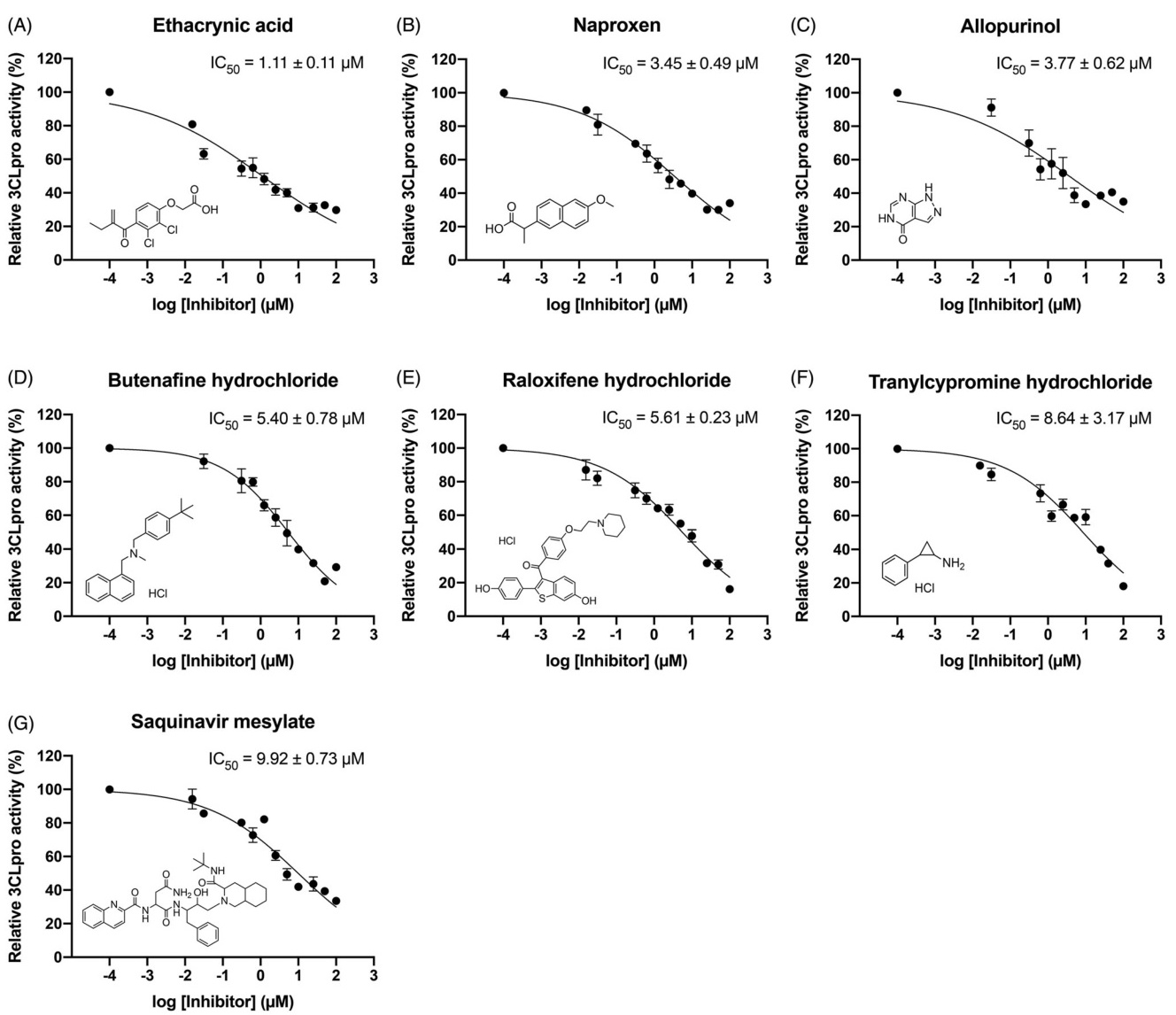

- Pharmaceutical Relevance : Hydrochloride salts, including this compound, are frequently employed in drug development to improve solubility and bioavailability. For example, highlights butenafine hydrochloride and raloxifene hydrochloride as SARS-CoV-2 3CLpro inhibitors, underscoring the utility of hydrochloride salts in antiviral research .

- Synthetic Versatility : The carboxylic acid moiety at the 7-position allows for further derivatization (e.g., amide formation), enabling structure-activity relationship (SAR) studies to optimize therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclization of imidazole and pyridine precursors, followed by carboxylation and hydrochlorination. Key steps include:

- Condensation reactions (e.g., using ethylenediamine derivatives as intermediates) to form the imidazo[1,5-a]pyridine core .

- Carboxylation via nucleophilic substitution or carbonylation under controlled pH and temperature .

- Hydrochloride salt formation using HCl gas in anhydrous solvents to ensure crystallinity and stability .

- Purity Optimization : Employ column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the compound. Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the aromatic proton environment and carboxylic acid group. DMSO-d6 is a suitable solvent due to the compound’s solubility .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms molecular weight ([M+H] peak) and fragmentation patterns .

- FT-IR : Identify characteristic bands for carboxylic acid (1700–1750 cm) and hydrochloride salt (broad O-H stretch at 2500–3000 cm) .

Q. How does the planar structure of the imidazo[1,5-a]pyridine ring influence its electronic properties and reactivity?

- Methodological Answer : The near-planar geometry (due to π-conjugation between nitrogen atoms and the aromatic system) enhances electron delocalization. This increases stability toward electrophilic substitution and impacts:

- Acid-Base Behavior : The carboxylic acid group (pKa ~2–3) and pyridinic nitrogen (pKa ~4–5) dictate solubility and reactivity in aqueous media .

- Coordination Chemistry : The planar structure allows chelation with metal ions (e.g., Cu, Fe), relevant for catalytic or pharmaceutical applications .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing reaction conditions for this compound derivatives?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and energetics of key steps (e.g., cyclization barriers) .

- Solvent Effects : COSMO-RS simulations predict solubility and solvent interactions to optimize reaction media .

- Machine Learning : Train models on existing reaction datasets (e.g., reaction temperature, yield) to predict optimal conditions for novel derivatives .

Q. What strategies resolve contradictions in biological activity data for imidazopyridine derivatives?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC values across multiple cell lines to account for variability in membrane permeability or target expression .

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess if discrepancies arise from rapid degradation in vitro vs. in vivo .

- Structural Analog Comparison : Compare bioactivity with methyl/ethyl ester analogs (e.g., Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride) to isolate the role of the carboxylic acid group .

Q. How can advanced separation technologies improve the scalability of imidazopyridine synthesis?

- Methodological Answer :

- Membrane Separation : Use nanofiltration or reverse osmosis to recover catalysts (e.g., palladium) from reaction mixtures, reducing costs .

- Continuous Flow Reactors : Implement microfluidic systems for precise control of residence time and temperature, enhancing yield and reducing byproducts .

Q. What experimental design principles apply to studying the environmental fate of imidazopyridine derivatives?

- Methodological Answer :

- Factorial Design : Use 2 factorial experiments to assess variables (pH, UV exposure, microbial activity) on degradation rates .

- QSAR Modeling : Correlate molecular descriptors (logP, polar surface area) with biodegradability data to predict environmental persistence .

Methodological Considerations

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity vs. NMR) and replicate experiments across independent labs .

- Safety Protocols : Adhere to chemical hygiene plans for handling hydrochloride salts (e.g., fume hood use, PPE) to mitigate respiratory hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.